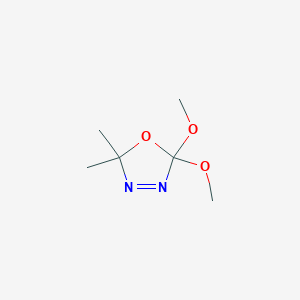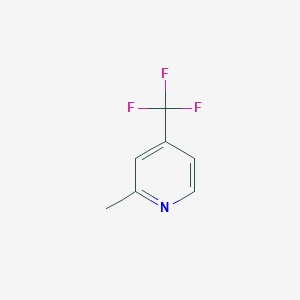
2-Methyl-4-(trifluoromethyl)pyridine
Descripción general
Descripción
2-Methyl-4-(trifluoromethyl)pyridine is a pyridine derivative . It acts as a reactant in the preparation of aminopyridines through amination reactions . It can be prepared by trifluoromethylation of 4-iodobenzene .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been used to synthesize ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines .Molecular Structure Analysis
The molecular structure of this compound has been investigated in several studies .Chemical Reactions Analysis
This compound has been used as a reactant in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been studied .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Synthesis of Pesticides : 2-Methyl-4-(trifluoromethyl)pyridine and its derivatives are crucial in the synthesis of various pesticides. A review of synthesizing methods for similar compounds highlights the importance of these derivatives in agrochemical development (Lu Xin-xin, 2006).
- Electro-organic Reactions : This compound is involved in electro-organic reactions, specifically in methylation and trifluoromethylation, showcasing its reactivity and utility in chemical synthesis (J. Utley & R. Holman, 1976).
- Metalation and Functionalization : It can be selectively metalated and subsequently functionalized, allowing for versatile chemical modifications. This characteristic is useful in various organic syntheses (M. Schlosser & Marc Marull, 2003).
Pharmaceutical Research
- Malaria Treatment and Prevention : Derivatives of this compound have been studied for their potential in treating and preventing malaria. One such compound demonstrated significant in vitro antimalarial activity and in vivo efficacy (M. Chavchich et al., 2016).
Material Science and Engineering
- Synthesis of Poly(ether-imide)s : A novel pyridine-containing aromatic diamine monomer, which includes 4-(4-trifluoromethylphenyl)-2,6-bis[4-(4-aminophenoxy)phenyl]pyridine, was synthesized for developing fluorinated pyridine-bridged aromatic poly(ether-imide)s. These polymers exhibited good solubility, excellent thermal properties, and mechanical strength, suitable for various engineering applications (Xiaolong Wang et al., 2008).
Organic Chemistry
- Rhodium Catalysis : this compound is used in a new catalytic method for direct methylation of aromatic rings. This process uses simple feedstock chemicals and is significant for its application in drug discovery (Alexandru Grozavu et al., 2020).
Mecanismo De Acción
Target of Action
2-Methyl-4-(trifluoromethyl)pyridine, also known as trifluoromethylpyridine (TFMP), is a key structural motif in active agrochemical and pharmaceutical ingredients . The primary targets of TFMP derivatives are pests in the agrochemical industry and various diseases in the pharmaceutical industry .
Mode of Action
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The interaction of TFMP with its targets results in the protection of crops from pests in the agrochemical industry and the treatment of various diseases in the pharmaceutical industry .
Biochemical Pathways
It’s known that tfmp derivatives play a significant role in the synthesis of several crop-protection products . In the pharmaceutical industry, TFMP derivatives are used in the synthesis of various drugs .
Pharmacokinetics
The success of suzuki–miyaura (sm) cross-coupling, a common reaction involving organoboron reagents like tfmp, is due to the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents . These properties may influence the bioavailability of TFMP derivatives.
Result of Action
The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . In the pharmaceutical and veterinary industries, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s recommended to store TFMP in a cool place, keep the container tightly closed in a dry and well-ventilated place, and keep it away from strong oxidizing agents . These precautions suggest that exposure to heat, moisture, and certain chemical environments could potentially affect the action and stability of TFMP.
Safety and Hazards
Direcciones Futuras
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . It is expected that many novel applications of 2-Methyl-4-(trifluoromethyl)pyridine will be discovered in the future .
Propiedades
IUPAC Name |
2-methyl-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c1-5-4-6(2-3-11-5)7(8,9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWGXUBCGWYGEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563693 | |
| Record name | 2-Methyl-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106877-17-2 | |
| Record name | 2-Methyl-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Urea, [(3-chlorophenyl)phenylmethyl]-](/img/structure/B178830.png)
![(S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B178833.png)

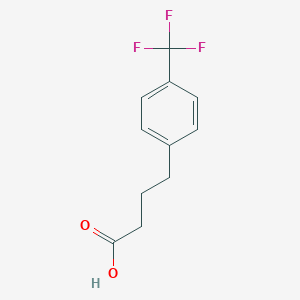

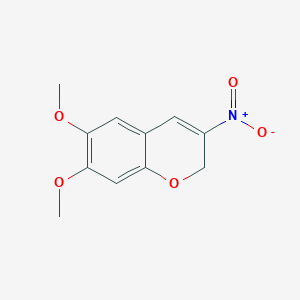
![2-(1H-Pyrazolo[3,4-b]pyrazin-1-yl)ethanol](/img/structure/B178848.png)
![4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B178854.png)
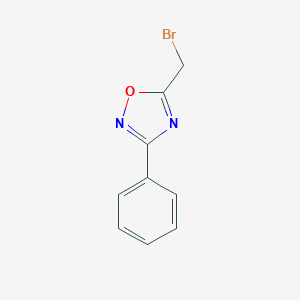

![[(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate](/img/structure/B178864.png)

